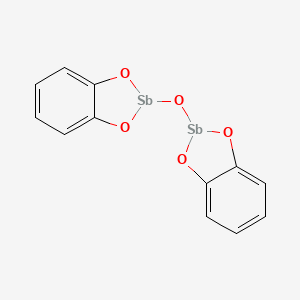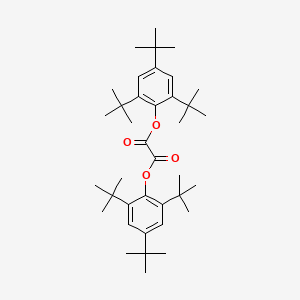
Benzenecarboximidamide, 4-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4-benzoyl- is an organic compound that belongs to the class of carboxamidine derivatives This compound is characterized by the presence of a benzoyl group attached to the benzenecarboximidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidamide, 4-benzoyl- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzenecarboximidamide, 4-benzoyl- may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and yield. The process may also include purification steps to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, 4-benzoyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Aqueous potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Benzenecarboximidamide, 4-benzoyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzenecarboximidamide, 4-benzoyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition can lead to a reduction in tumor cell proliferation and induce apoptosis.
Comparaison Avec Des Composés Similaires
Benzenecarboximidamide, 4-benzoyl- can be compared with other carboxamidine derivatives. Similar compounds include:
- (2R)-[(4-carbamimidoylphenyl)amino]{5-ethoxy-2-fluoro-3-[(3R)-tetrahydrofuran-3-yloxy]phenyl}acetic acid .
- (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-({(3R)-1-[(1Z)-ethanimidoyl]pyrrolidin-3-yl}oxy)phenyl]propanoic acid .
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of benzenecarboximidamide, 4-benzoyl- lies in its specific benzoyl group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61625-27-2 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-benzoylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H3,15,16) |
Clé InChI |
CZJAEJJWMQEDNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)



![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)


![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)


